

An In-depth Technical Guide to the Mass Spectrometry of 3,5-Dimethylcyclopentene

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Compound of Interest

Compound Name: 3,5-Dimethylcyclopentene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for **3,5-dimethylcyclopentene**. It includes quantitative mass spectral data, a detailed experimental protocol for its acquisition, and a visualization of its fragmentation pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Mass Spectrometry Data for 3,5-Dimethylcyclopentene

The electron ionization (EI) mass spectrum of **3,5-dimethylcyclopentene** is characterized by a series of fragment ions, with the molecular ion peak observed at a mass-to-charge ratio (m/z) of 96. The fragmentation pattern provides valuable information for the structural elucidation of this cyclic alkene.

Quantitative Data

The quantitative mass spectrometry data for **3,5-dimethylcyclopentene**, as sourced from the NIST Mass Spectrometry Data Center, is summarized in the table below.^{[1][2]} The data includes the mass-to-charge ratio (m/z) and the relative intensity of the observed ions.

m/z	Relative Intensity (%)	Proposed Ion Fragment
27	25	[C ₂ H ₃] ⁺
39	40	[C ₃ H ₃] ⁺
41	35	[C ₃ H ₅] ⁺
53	15	[C ₄ H ₅] ⁺
55	20	[C ₄ H ₇] ⁺
67	30	[C ₅ H ₇] ⁺
79	50	[C ₆ H ₇] ⁺
81	100	[C ₆ H ₉] ⁺
96	30	[C ₇ H ₁₂] ⁺⁺ (Molecular Ion)

Note: The relative intensities are approximate values based on the visual inspection of the mass spectrum from the NIST WebBook. The base peak is assigned a relative intensity of 100%.

Experimental Protocol

The following is a representative experimental protocol for the acquisition of the mass spectrum of **3,5-dimethylcyclopentene** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation

- Gas Chromatograph: A standard gas chromatograph equipped with a split/splitless injector and a capillary column.
- Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

GC-MS Parameters

- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 μ m film thickness) is suitable for the separation of volatile hydrocarbons like **3,5-dimethylcyclopentene**.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Injection Mode: Split injection with a split ratio of 50:1.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.
 - Final hold: Hold at 150 °C for 5 minutes.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Energy: 70 eV.
- Mass Range: Scan from m/z 20 to 200.

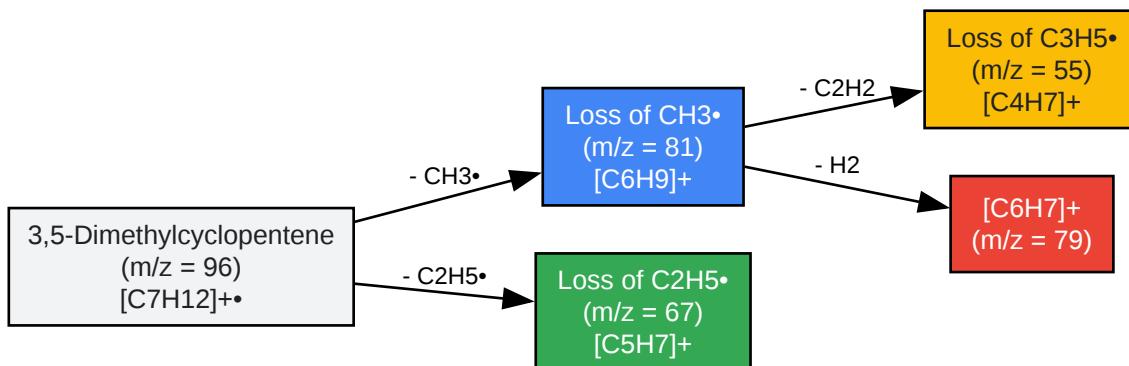
Sample Preparation

A dilute solution of **3,5-dimethylcyclopentene** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. The concentration should be optimized to avoid column and detector saturation.

Fragmentation Pathway

The fragmentation of **3,5-dimethylcyclopentene** under electron ionization conditions proceeds through several key pathways, primarily involving the loss of methyl groups and ring cleavage. The proposed fragmentation mechanism is visualized in the diagram below. The molecular ion ($[C_7H_{12}]^{+\bullet}$) is formed by the loss of an electron. A common fragmentation pathway for cyclic alkenes is the retro-Diels-Alder reaction, although in this substituted cyclopentene, allylic

cleavages and rearrangements are also prominent.[3] The base peak at m/z 81 is likely due to the loss of a methyl radical, forming a stable resonating carbocation.



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Caption: Proposed fragmentation pathway of **3,5-dimethylcyclopentene** in EI-MS.

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References

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